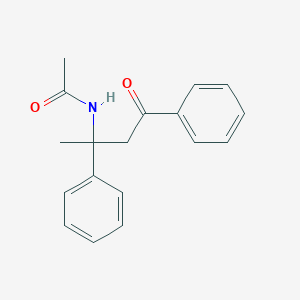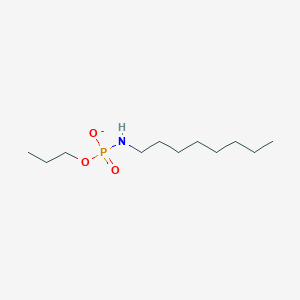
(Octylamino)-propoxyphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Octylamino)-propoxyphosphinate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound features an octylamino group attached to a propoxyphosphinate backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Octylamino)-propoxyphosphinate typically involves the reaction of octylamine with a suitable phosphinate precursor. One common method is the Mannich reaction, where octylamine reacts with formaldehyde and a phosphinate ester to form the desired product . The reaction conditions often include a base to facilitate the formation of the intermediate and subsequent product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(Octylamino)-propoxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The octylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinates, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
(Octylamino)-propoxyphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Octylamino)-propoxyphosphinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. Its phosphinate group allows it to form stable complexes with metal ions, which can influence various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl 2-octylamino-2-propanephosphonate (DBOP): Similar in structure but with different alkyl groups.
Diethyl 9-butylamino-9-fluorenephosphonate (DEBF): Another organophosphorus compound with distinct physiological activities.
Uniqueness
(Octylamino)-propoxyphosphinate stands out due to its specific octylamino group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and industrial processes .
Propiedades
Número CAS |
63542-11-0 |
|---|---|
Fórmula molecular |
C11H25NO3P- |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(octylamino)-propoxyphosphinate |
InChI |
InChI=1S/C11H26NO3P/c1-3-5-6-7-8-9-10-12-16(13,14)15-11-4-2/h3-11H2,1-2H3,(H2,12,13,14)/p-1 |
Clave InChI |
QNQRROYREJROTJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCNP(=O)([O-])OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


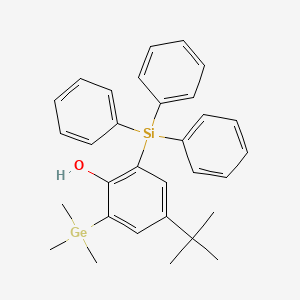

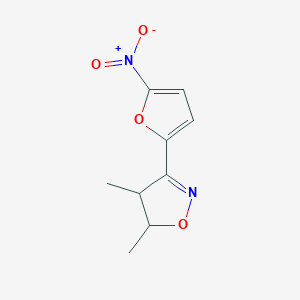


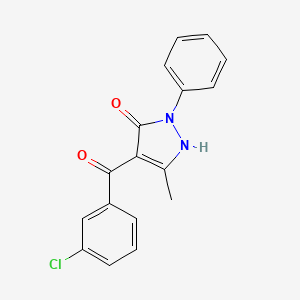
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
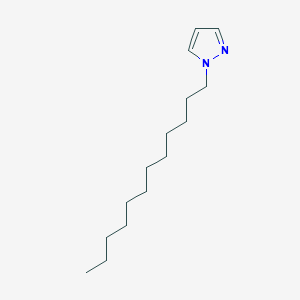
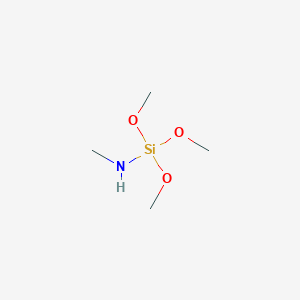

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
